
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
作用机制
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a selective inhibitor of TLR4 signaling, binding to the intracellular domain of the TLR4 receptor and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB activation and subsequent suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models of inflammation and autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the recruitment of inflammatory cells to the site of inflammation.
实验室实验的优点和局限性
The advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for TLR4 signaling, as well as its ability to suppress the inflammatory response without affecting other immune functions. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, including:
1. Further exploration of its therapeutic potential in various inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.
2. Investigation of its potential as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression and metastasis.
3. Development of more stable and long-lasting formulations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide for in vivo use.
4. Exploration of the potential of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide as a tool for studying the role of TLR4 signaling in various physiological and pathological processes.
合成方法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with isobutyryl chloride to yield N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in high yield and purity.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation of the innate immune response. By blocking TLR4 signaling, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
属性
IUPAC Name |
N-tert-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)18(23)21(19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAJKODOKZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

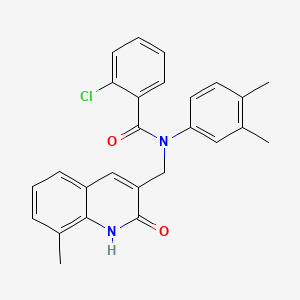
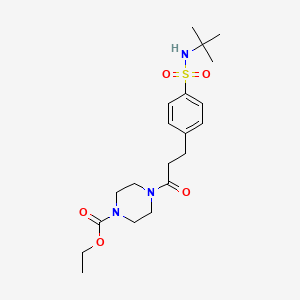
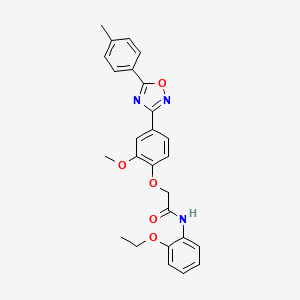

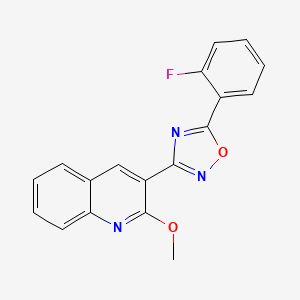
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)


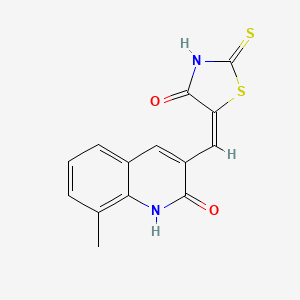



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)
